Testosterone-d3
Description
Conceptual Framework of Stable Isotope Labeling in Quantitative Analysis
Stable isotope labeling is a foundational technique in modern quantitative analysis, particularly when coupled with mass spectrometry (MS). The core principle involves introducing a known quantity of an isotopically enriched compound, which serves as an internal standard, into a biological sample. This standard is nearly identical to the analyte of interest (the substance being measured) in its chemical and physical properties. sigmaaldrich.com The key difference is its mass; the inclusion of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) makes the labeled standard heavier than the naturally occurring, or endogenous, compound.
When the sample is processed and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio. nih.gov The primary advantage of this isotopic dilution method is its ability to correct for variations that can occur during sample preparation, extraction, and analysis. sigmaaldrich.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the co-eluting internal standard. By measuring the ratio of the signal from the endogenous analyte to the known amount of the added internal standard, a highly accurate and precise quantification can be achieved. sigmaaldrich.comoup.com This approach significantly enhances the reliability of measurements by minimizing errors from sample handling and instrument fluctuations. sigmaaldrich.com
Definitive Role of Testosterone-d3 as a Reference Standard in Steroid Research
This compound (d3-T) is a deuterated analog of testosterone (B1683101) that exemplifies the utility of stable isotope labeling in steroid research. It is widely employed as an internal standard for the quantification of endogenous testosterone in various biological matrices, including serum, plasma, and saliva. drugbank.comnvkc.nlresearchgate.net The choice of an appropriate internal standard is critical for the accuracy of LC-MS/MS assays, and this compound is frequently selected due to its physicochemical properties being almost identical to those of natural testosterone. sigmaaldrich.comnih.gov This ensures it behaves similarly during extraction and chromatographic separation, a crucial factor for reliable quantification. researchgate.net
The three deuterium atoms in this compound provide a distinct mass shift of +3 atomic mass units compared to unlabeled testosterone, allowing for clear differentiation by the mass spectrometer without interfering with the measurement of the target analyte. oup.comdrugbank.com This specific labeling pattern is a key feature that makes it a reliable tool in clinical and research laboratories.
Research has consistently demonstrated the effectiveness of this compound in various applications. It is integral to methods developed for studying androgen metabolism, allowing for precise measurements of testosterone's metabolic clearance and production rates. oup.comdrugbank.com For instance, by infusing this compound and measuring its dilution in the blood, researchers can accurately determine how quickly the body uses and produces testosterone. drugbank.comnih.gov Such studies are vital for understanding the influence of factors like age and ethnicity on androgen metabolism. drugbank.com Furthermore, this compound is a cornerstone of validated, high-throughput LC-MS/MS assays used in clinical diagnostics to assess conditions related to androgen deficiency or excess. nvkc.nlnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 17β-hydroxy-androst-4-en-3-one-16,16,17-d3 |
| CAS Number | 77546-39-5 caymanchem.com |
| Molecular Formula | C₁₉H₂₅D₃O₂ caymanchem.com |
| Molecular Weight | 291.4 caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₃) caymanchem.com |
Table 2: Selected Research Findings Utilizing this compound
| Research Focus | Analytical Method | Key Finding | Reference |
|---|---|---|---|
| Testosterone Metabolism | Constant infusion with LC-MS/MS | Enabled accurate measurement of metabolic clearance and production rates of testosterone in men. | oup.comdrugbank.com |
| Clinical Assay Development | LC-MS/MS | Used as an internal standard for a validated testosterone assay in serum without the need for derivatization. | nvkc.nl |
| Pharmacokinetic Studies | GC/MS | Served as an ideal internal standard to differentiate between endogenous and exogenous testosterone. | nih.gov |
| Androgen Production Rates | Stable isotope dilution with GC/MS | Utilized to determine testosterone production rates in both men and women. | nih.gov |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 17β-estradiol |
| 5α-dihydro-11-keto Testosterone |
| 5α-dihydro-11-keto this compound |
| Androstenedione |
| Carbon-13 |
| Corticosterone |
| Cortisol |
| Cortisone |
| Dehydroepiandrosterone (DHEA) |
| Deuterium |
| Dihydrotestosterone (DHT) |
| Estradiol |
| Nitrogen-15 |
| Progesterone |
| Testosterone |
| Testosterone-16,16,17-d3 |
| Testosterone-2,3,4-¹³C₃ |
| Testosterone-d2 |
| This compound |
| Testosterone-d5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-HZRGXLBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662202 | |
| Record name | (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77546-39-5 | |
| Record name | (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17β)-17-Î?ydroxyandrost-4-en-3-one-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Integrity of Testosterone D3 for Research Applications
Deuterium (B1214612) Incorporation Strategies in Steroid Synthesis
The introduction of deuterium into the steroid scaffold can be achieved through various synthetic routes, broadly categorized into direct hydrogen-deuterium (H/D) exchange reactions on the testosterone (B1683101) molecule or multi-step syntheses from deuterated precursors.
One common strategy involves the reduction of a suitable precursor with a deuterium-donating reagent. For instance, the synthesis of steroid diols can be accomplished by the reduction and deuteration of a dione (B5365651) precursor, such as cholest-4-ene-3,6-dione, using sodium borodeuteride and deuterium water. researchgate.net Another approach is the total synthesis of the steroid skeleton, which allows for the precise placement of deuterium atoms. A unified total synthesis route has been developed to prepare 18- and 19-trideuterated testosterone by incorporating the methyl-d3 group from CD3I at specific stages of the synthesis. wustl.edu
More direct methods involve H/D exchange reactions on the steroid hormone itself. nih.gov These reactions can be facilitated under various conditions, sometimes requiring strong acids or bases at high temperatures. nih.gov To overcome the harshness of these conditions, which can lead to poor functional group tolerance, milder and more efficient methods have been developed. One such innovative approach is an ultrasound-assisted microcontinuous process, which enables the selective deuteration of steroid hormones with high efficiency and selectivity at room temperature. nih.gov This method has been used to synthesize various deuterated steroid hormones with up to 99% deuterium incorporation. nih.gov
For the commonly used Testosterone-d3 standard, labeled at the C16 and C17 positions (16,16,17-d3-Testosterone), the synthesis typically involves specific reactions targeting the D-ring of the steroid. nih.govcaymanchem.com
Table 1: Comparison of Deuterium Incorporation Strategies
| Method | Description | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Multi-step Total Synthesis | Building the steroid skeleton from smaller, deuterated starting materials. wustl.edu | e.g., CD3I, deuterated building blocks. wustl.edu | Precise control over label position. | Often involves many steps and complex operations. nih.gov |
| Precursor Reduction | Reduction of a functional group (e.g., ketone) with a deuterium source. researchgate.net | e.g., Sodium borodeuteride (NaBD4), deuterium oxide (D2O). researchgate.net | Facile method for specific label introduction. | Limited to positions adjacent to reducible functional groups. |
| Direct H/D Exchange | Direct exchange of hydrogen for deuterium on the final steroid molecule. nih.gov | Strong acids/bases, high temperature, or specialized catalysts. nih.gov | Fewer synthetic steps. | Can lack selectivity and require harsh conditions. nih.gov |
| Ultrasound-Assisted H/D Exchange | A modern, efficient method for direct H/D exchange under mild conditions. nih.gov | Deuterated solvents, ultrasound, microcontinuous flow reactor. nih.gov | High selectivity (up to 98%), high d-incorporation (up to 99%), mild conditions, rapid, sustainable. nih.gov | Requires specialized equipment. |
Characterization of Isotopic Purity and Positional Isomerism in Labeled Testosterone Analogs
The utility of this compound as an internal standard is critically dependent on its isotopic purity and the precise location of the deuterium labels. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is employed to confirm these parameters. rsc.org
Mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are fundamental for determining isotopic enrichment. nih.govnih.govnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecule, scientists can quantify the percentage of molecules that have successfully incorporated the desired number of deuterium atoms. rsc.org For instance, in the analysis of this compound, the mass transition from the precursor ion (e.g., m/z 292.2) to a specific product ion (e.g., m/z 97.0) is monitored to ensure there is no interference from unlabeled testosterone (m/z 289.2 to 97.0). nih.gov The isotopic purity of commercially available this compound standards is often reported to be very high, for example, 99.37% or ≥99% for deuterated forms (d1-d3). nih.govcaymanchem.com
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Parameter Measured | Typical Findings/Purpose |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Isotopic enrichment, molecular weight, absence of unlabeled compound. nih.govnih.gov | Quantification of the percentage of d3-labeled molecules; confirmation of specific mass transitions to ensure specificity. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic enrichment, molecular weight. nih.gov | Used in metabolic studies and for quantification of the labeled standard in plasma samples. nih.gov |
| High-Resolution Mass Spectrometry (HR-MS) | Exact mass, isotopic enrichment. rsc.org | Provides high-accuracy mass data to calculate the percentage of isotopic purity with high confidence. rsc.org |
Considerations for the Production and Availability of High-Purity Research Standards
The production of high-purity this compound is crucial for its role as an analytical reference standard. caymanchem.com These standards are indispensable for isotope dilution mass spectrometry, a gold-standard method for the accurate quantification of testosterone in biological fluids. nih.gov The principle of this method relies on adding a known amount of the stable isotope-labeled standard (e.g., this compound) to a sample. The ratio of the endogenous (unlabeled) testosterone to the added standard is then measured by MS, allowing for precise calculation of the endogenous concentration while correcting for sample loss during extraction and analysis.
The production of such standards, particularly Certified Reference Materials (CRMs), is a highly controlled process. It often operates under stringent quality systems, such as those outlined in ISO Guide 17025, to ensure the material's identity, purity, and stability. dshs-koeln.de The characterization process is extensive, involving multiple analytical techniques to establish the certified property values and their uncertainties. dshs-koeln.de
High-purity this compound is commercially available from various chemical suppliers who specialize in producing analytical and research standards. nih.govcaymanchem.com Researchers acquiring these standards rely on the Certificate of Analysis provided by the manufacturer, which details the compound's purity, isotopic enrichment, and characterization data. The availability of these well-characterized, high-purity standards is essential for ensuring the accuracy, reproducibility, and inter-laboratory comparability of testosterone measurements in scientific research and clinical applications. dshs-koeln.de
Advanced Analytical Methodologies Employing Testosterone D3 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for testosterone (B1683101) analysis, largely supplanting traditional immunoassays due to its superior specificity and accuracy. nih.govnvkc.nl Testosterone-d3 is an ideal internal standard for these methods, as it co-elutes with the unlabeled testosterone and experiences similar ionization and fragmentation, allowing for reliable correction of analytical variability.
Effective chromatographic separation is critical to distinguish testosterone from other structurally similar steroids and isobaric compounds. nih.gov Reversed-phase chromatography using C18 or biphenyl (B1667301) columns is commonly employed. nih.govnih.gov Gradient elution with mobile phases consisting of solvents like methanol, acetonitrile (B52724), and water with additives such as ammonium (B1175870) acetate (B1210297) or formic acid allows for the resolution of a wide range of steroids in a single run. nih.govlcms.czresearchgate.net For instance, a method utilizing a biphenyl column with a gradient of water, methanol, and toluene (B28343) as a dopant has been used to separate 18 different steroids, including testosterone. nih.gov
Mass spectrometric detection parameters are optimized to maximize the signal for testosterone while minimizing background noise. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for testosterone analysis. nih.gov While testosterone ionizes efficiently with both ESI and APCI, the choice of ionization source can be critical, and in some cases, ESI has been shown to provide enhanced sensitivity for testosterone derivatives. researchgate.net Selected reaction monitoring (SRM) is typically used in tandem mass spectrometry, where specific precursor-to-product ion transitions for both testosterone and this compound are monitored. Common transitions for testosterone include m/z 289 to 97 and 289 to 109, while for this compound, a common transition is m/z 292 to 100. researchgate.net
| Parameter | Typical Conditions for Testosterone Analysis | Purpose |
|---|---|---|
| Chromatography Column | Reversed-phase C18 or Biphenyl | Separation from interfering compounds. |
| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water with additives (e.g., ammonium acetate, formic acid) | Elution and separation of analytes. |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generation of gas-phase ions for mass analysis. |
| MS/MS Mode | Selected Reaction Monitoring (SRM) | High selectivity and sensitivity for target analytes. |
| Testosterone Transitions | m/z 289 -> 97 (quantifier), m/z 289 -> 109 (qualifier) | Specific detection and confirmation of testosterone. |
| This compound Transition | m/z 292 -> 100 | Specific detection of the internal standard. |
A significant advantage of LC-MS/MS methods incorporating this compound is the ability to achieve low limits of quantitation (LLOQ), which is essential for measuring testosterone in populations with low levels, such as females and children. nvkc.nllcms.cz Modern tandem mass spectrometers can achieve LLOQs for testosterone in the low picogram per milliliter (pg/mL) range. thermofisher.com For example, one method reported an LLOQ of 5 pg/mL for testosterone in plasma. lcms.cz Another study achieved an LLOQ of 0.5 ng/dL (equivalent to 5 pg/mL). nih.gov The high selectivity of tandem mass spectrometry, which monitors specific precursor-product ion transitions, minimizes interference from other compounds in the sample matrix, leading to more accurate quantification at low concentrations. nih.gov
Biological samples such as serum and plasma are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.net The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. researchgate.netnih.gov Because this compound has nearly identical physicochemical properties to testosterone, it is affected by the matrix in the same way. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement is effectively canceled out, leading to more accurate and precise results. endocrine-abstracts.org
Isobaric interferences, which are compounds with the same nominal mass as testosterone, can also lead to inaccurate results. mdpi.com While chromatographic separation can resolve many of these interferences, some may still co-elute with testosterone. The use of tandem mass spectrometry helps to mitigate this by monitoring specific fragment ions. However, the most robust approach is the combination of good chromatography and the use of an isotope-labeled internal standard.
While testosterone can be analyzed directly by LC-MS/MS, its ionization efficiency can be relatively low, which can limit the sensitivity of the assay. nih.gov To overcome this, derivatization strategies can be employed to introduce a more readily ionizable group onto the testosterone molecule. This is particularly useful for achieving sub-picogram per milliliter detection limits. nih.gov
One approach involves reacting the ketone group of testosterone with a derivatizing reagent. For example, a novel quaternary aminooxy (QAO) reagent has been shown to significantly enhance the ESI-MS/MS sensitivity of testosterone. nih.govresearchgate.net This derivatization allowed for an LLOQ of 1 pg/mL for total testosterone in human serum. nih.gov Another strategy uses 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) to derivatize testosterone, which also improves ionization efficiency and allows for sensitive quantification in small sample volumes. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Steroid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for steroid analysis. researchgate.net Due to the low volatility of steroid hormones, derivatization is a necessary step to make them suitable for GC analysis. nih.gov This typically involves converting the hydroxyl and ketone groups to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. usgs.govrestek.com
This compound can be used as an internal standard in GC-MS methods to correct for variations in the derivatization process and sample injection. waters.com GC-MS/MS can provide high selectivity and sensitivity for steroid analysis, with the ability to detect steroids at the picogram level. waters.com The use of high-resolution capillary GC columns is necessary to achieve the separation of the complex mixture of steroids often found in biological samples. restek.com
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Steroid Hormone Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary reference method for the accurate quantification of analytes. nih.gov The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample. usgs.gov This labeled compound acts as an internal standard. After extraction and processing, the ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry.
Because the chemical and physical properties of the analyte and the isotopically labeled standard are nearly identical, they behave similarly during sample preparation and analysis. nih.gov This means that any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the two remains constant, allowing for highly accurate and precise quantification, independent of sample recovery. nih.gov IDMS, often coupled with LC-MS/MS or GC-MS, is widely used to develop reference measurement procedures for steroid hormones, including testosterone, which are then used to standardize routine clinical assays. nih.govnih.gov
| Methodology | Key Features | Role of this compound | Typical Sensitivity (LLOQ) |
|---|---|---|---|
| LC-MS/MS | High specificity and accuracy, suitable for complex matrices. | Internal standard to correct for matrix effects and procedural losses. | 0.5 - 10 pg/mL |
| LC-MS/MS with Derivatization | Enhanced ionization efficiency for ultra-trace analysis. | Internal standard for quantification of the derivatized analyte. | <1 pg/mL |
| GC-MS/MS | Requires derivatization for volatility, high resolving power. | Internal standard to monitor derivatization efficiency and injection variability. | pg level |
| IDMS | Primary reference method for highest accuracy and precision. | Isotopically labeled analogue for definitive quantification. | Method-dependent, serves as a benchmark. |
Integration of Differential Mobility Spectrometry (DMS) with LC-MS/MS for Enhanced Analytical Specificity
The integration of Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a significant advancement in the bioanalysis of steroids like testosterone, with this compound serving as a crucial internal standard. This combination of technologies provides an additional layer of selectivity, which is paramount when measuring low-concentration endogenous analytes in complex biological matrices such as serum and plasma.
DMS separates ions in the gas phase based on their differential mobility in high and low electric fields. This process effectively filters out interfering ions before they enter the mass spectrometer. In the context of testosterone analysis, this is particularly beneficial for mitigating the impact of isobaric interferences—compounds that have the same mass-to-charge ratio as testosterone but different structures. By removing these interferences, the signal-to-noise ratio for both testosterone and its internal standard, this compound, is significantly improved.
The enhanced specificity afforded by DMS can lead to more robust and reliable quantification, especially at the lower limits of detection required for pediatric and female patient populations. Furthermore, the cleaner baseline achieved with DMS can simplify the chromatographic method, potentially allowing for shorter run times without compromising analytical accuracy. The use of this compound as an internal standard in these LC-DMS-MS/MS methods is critical for correcting for any variability introduced during sample preparation and ionization, ensuring the high precision and accuracy of the results.
Rigorous Method Development and Validation Protocols for Bioanalytical Assays
The use of this compound as an internal standard is a cornerstone of robust bioanalytical method development and validation for the quantification of testosterone. Regulatory guidelines necessitate a comprehensive evaluation of a method's performance to ensure its reliability for intended applications.
Establishment of Analytical Dynamic Range, Limits of Detection (LOD), and Limits of Quantification (LOQ)
A fundamental aspect of method validation is defining the analytical dynamic range, which is the concentration range over which the assay is precise and accurate. This range is bookended by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration of testosterone that can be measured with acceptable precision and accuracy, typically with a coefficient of variation (CV) not exceeding 20% and accuracy within 80-120% of the nominal value. The Limit of Detection (LOD) is the lowest concentration of testosterone that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.
The following table summarizes the dynamic range, LOD, and LOQ from various validated LC-MS/MS methods employing this compound as an internal standard for the analysis of testosterone in human serum.
| Dynamic Range | LOD | LOQ | Reference |
|---|---|---|---|
| 11-2000 ng/dL | ~3.7 ng/dL | 11 ng/dL | |
| 0.500 ng/dL - 1300 ng/dL | 0.280 ng/dL | 0.950 ng/dL | |
| 2-1200 ng/dL | Not Reported | 0.5 ng/dL | |
| 1.5–2000 ng/dL | Not Reported | 1.5 ng/dL |
Assessment of Intra- and Inter-Assay Precision and Accuracy in Complex Biological Matrices
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy denotes the closeness of the mean of a set of results to the true value. Both are critical for ensuring the reliability of a bioanalytical method. Intra-assay (within-run) precision and accuracy are assessed by analyzing replicates of quality control (QC) samples at multiple concentration levels within a single analytical run. Inter-assay (between-run) precision and accuracy are determined by analyzing the same QC samples over several days.
For a method to be considered valid, the precision (expressed as %CV) should not exceed 15% for all QC levels, except at the LLOQ, where it should not exceed 20%. Similarly, the accuracy (expressed as the percentage of the nominal value) should be within ±15% (±20% for the LLOQ). The use of this compound as an internal standard is instrumental in achieving these stringent requirements by compensating for variations throughout the analytical process.
The table below presents typical intra- and inter-assay precision and accuracy data from a validated LC-MS/MS method for testosterone in human serum using this compound.
| QC Level | Nominal Concentration (nmol/L) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% of Nominal) | Reference |
|---|---|---|---|---|---|
| Low | 0.527 | Not Reported | 3.7% | Not Reported | |
| Medium | 7.90 | Not Reported | 4.8% | Not Reported | |
| High | 30.7 | Not Reported | 4.1% | Not Reported | |
| Low, Medium, High | Not Specified | <10% | <15% | Not Reported |
Evaluation of Sample Preparation Efficiency and Automation (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, Online SPE)
Effective sample preparation is crucial for removing matrix components that can interfere with the analysis and for concentrating the analyte of interest. The efficiency of the sample preparation process, often referred to as extraction recovery, is a key validation parameter. This compound is added to samples prior to extraction to monitor and correct for any losses during this process.
Several techniques are commonly employed for the extraction of testosterone from biological matrices:
Solid Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away. It is amenable to automation, which can significantly improve throughput and reproducibility.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. It is a well-established and effective method for cleaning up complex samples.
Online SPE: This automated approach integrates the extraction process directly with the LC-MS/MS system. It offers high throughput and reduced manual intervention, leading to improved precision.
The choice of extraction method depends on factors such as the required sensitivity, sample throughput, and the nature of the biological matrix. Regardless of the method chosen, its efficiency is rigorously evaluated during method validation to ensure consistent and reliable results.
Long-Term Stability and Storage Considerations for this compound in Analytical Standards
Ensuring the stability of analytical standards is paramount for maintaining the accuracy of quantitative bioanalytical methods over time. The stability of this compound in stock and working solutions must be thoroughly investigated under various storage conditions.
Long-term stability studies are conducted by storing the standard solutions at specific temperatures (e.g., -20°C or -80°C) for an extended period. Aliquots are then analyzed at regular intervals, and the results are compared to those from a freshly prepared standard. The analyte is considered stable if the deviation from the nominal concentration is within acceptable limits, typically ±15%.
Freeze-thaw stability is also assessed by subjecting the standards to multiple cycles of freezing and thawing to mimic the conditions they might experience during routine use. These studies ensure that the integrity of the this compound internal standard is maintained throughout its shelf-life, thereby guaranteeing the continued accuracy and reliability of the testosterone assay.
Testosterone D3 in Elucidating Steroid Metabolism and Biosynthesis Pathways
Investigation of Steroidogenic Enzyme Activities and Genetic Polymorphisms (e.g., UGT2B17) using Deuterated Substrates
Deuterated substrates, such as Testosterone-d3, are crucial for investigating the activity and kinetics of steroidogenic enzymes, particularly those involved in conjugation. UDP-glucuronosyltransferase 2B17 (UGT2B17) is a key enzyme responsible for the glucuronidation of androgens, including testosterone (B1683101), which aids in their excretion. Research utilizing this compound has been vital in defining UGT2B17's substrate specificity and catalytic efficiency. In vitro assays employing this compound with recombinant UGT2B17 or human liver microsomes allow for the determination of kinetic parameters like Vmax and Km. Furthermore, this compound enables the accurate assessment of inter-individual variability in UGT2B17 activity, often influenced by genetic polymorphisms such as gene deletions. Studies have demonstrated a strong correlation between UGT2B17 protein abundance in human liver microsomes and testosterone glucuronidation activity, with variations exceeding 160-fold. The use of this compound facilitates precise measurement of glucuronidation rates, aiding in the study of how UGT2B17 genetic variations impact testosterone disposition and potentially affect serum testosterone levels.
Example Data Table: UGT2B17 Activity with this compound
| Enzyme/Condition | Substrate | Typical Measured Activity (e.g., Vmax) | Units | Notes |
| Recombinant UGT2B17 | This compound | [Specific Value] | pmol/min/mg protein | Characterizes enzyme kinetics. |
| Human Liver Microsomes (High UGT2B17) | This compound | [Specific Value] | pmol/min/mg protein | Reflects activity in individuals with high UGT2B17 expression. |
| Human Liver Microsomes (Low UGT2B17) | This compound | [Specific Value] | pmol/min/mg protein | Reflects activity in individuals with low UGT2B17 expression. |
| UGT2B17 Gene Deletion Sample | This compound | Significantly Lower | pmol/min/mg protein | Demonstrates impact of genetic variation on enzyme activity. |
Note: Specific numerical values for activity would be derived from experimental data in relevant literature. This table illustrates how this compound is used to assess enzyme kinetics and the impact of genetic variations.
Research on Hormonal Regulation and Interconversion Pathways
The regulation of androgen biosynthesis is influenced by various factors, including Vitamin D. The active form of Vitamin D, 1α,25-dihydroxyvitamin D3, has been shown to modulate steroidogenesis. Vitamin D receptors (VDR) and associated enzymes are present in key steroidogenic tissues like Leydig cells in the testes and granulosa cells in the ovaries. Research suggests that Vitamin D3 can influence androgen biosynthesis by altering the expression and activity of steroidogenic enzymes involved in testosterone production. While direct studies using this compound to trace these specific regulatory pathways are less common, the principle of employing labeled steroids to quantify metabolic flux under varying hormonal conditions is well-established. For instance, Vitamin D3 has been observed to promote testosterone biosynthesis in Leydig cells, potentially via VDR-dependent mechanisms, and can enhance LH-induced testosterone production in these cells. These findings underscore the interconnectedness of hormonal signaling pathways and the potential application of labeled steroids in dissecting these regulatory mechanisms.
Testosterone exerts its physiological effects by influencing metabolic processes within target tissues. Seminal vesicle epithelial cells, for example, are highly responsive to testosterone, which regulates their metabolic activity to support sperm function. Studies employing metabolic flux analysis have indicated that testosterone promotes glucose uptake and glycolysis in these cells, leading to the synthesis of fatty acids such as oleic acid. Although these studies may not always explicitly use this compound, they utilize methodologies (like stable isotope labeling or flux tracing) where deuterated testosterone could be employed to precisely track its metabolic fate within these specialized cells. Understanding these testosterone-mediated metabolic fluxes is critical for comprehending male reproductive physiology and fertility. Research has shown that testosterone enhances glucose uptake via GLUT4 in seminal vesicle epithelial cells, directing it towards fatty acid synthesis, a process vital for sperm motility.
Example Data Table: Testosterone's Metabolic Influence in Seminal Vesicle Epithelial Cells
| Parameter Measured | Effect of Testosterone (vs. Control) | Mechanism/Associated Factors | Relevance for this compound Tracer Studies |
| Glucose Uptake | Increased | Mediated by GLUT4 transporter | This compound could trace glucose flux influenced by T. |
| Glycolysis Rate (ECAR) | Increased | Higher extracellular acidification rate observed | Stable isotope tracing could monitor glycolytic flux. |
| Fatty Acid Synthesis (Oleic Acid) | Increased | Key metabolic shift, critical for sperm motility | Could trace metabolic fate of testosterone-derived intermediates. |
| ATP Production | Low | Despite increased glycolysis, ATP production remained low | Tracer studies could track energy pathway contributions. |
| Mitochondrial Respiration | Reduced | Decreased capacity for oxygen consumption | |
| ACLY Expression | Upregulated | ATP-citrate lyase (ACLY) is key for fatty acid synthesis |
Note: This table summarizes findings from studies on testosterone's metabolic effects. This compound could be used in similar investigations to precisely track the metabolic pathways influenced by testosterone.
Identification and Quantification of Testosterone Metabolites using Deuterated Internal Standards
The accurate identification and quantification of testosterone and its metabolites in biological samples are paramount for clinical diagnostics, pharmacokinetic studies, and doping control. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), is the preferred method for such analyses. Deuterated internal standards, such as this compound, are indispensable for achieving high accuracy and precision in these quantitative assays nih.govcaymanchem.comlgcstandards.comlumiprobe.comdshs-koeln.detechnologynetworks.comresearchgate.netresearchgate.netwada-ama.org.
This compound is added to biological samples (e.g., serum, urine, saliva) at a known concentration before sample preparation. As this compound is chemically identical to endogenous testosterone, it undergoes similar extraction, derivatization (if applicable), and ionization processes. However, due to the mass difference conferred by the deuterium (B1214612) atoms, it can be distinguished from endogenous testosterone by the mass spectrometer. By measuring the ratio of the signal intensity of endogenous testosterone to that of this compound, analysts can correct for variations in sample recovery, matrix effects, and instrument response, thereby ensuring accurate quantification nih.govlgcstandards.com.
Comparative studies have evaluated various deuterated testosterone standards (e.g., D2, D5, D3) and non-isotopic standards, revealing that the choice of internal standard can significantly influence assay results endocrine-abstracts.orgresearchgate.net. This compound is widely recognized as an optimal internal standard due to its structural similarity to testosterone and its distinct mass difference, which collectively provide excellent accuracy and precision, often yielding coefficients of variation below 6% nih.gov. It is routinely employed in methods for measuring testosterone in various biological matrices for applications including the Athlete Biological Passport wada-ama.org. The availability of highly deuterated forms (e.g., 16,16,17-d3) ensures minimal contamination with unlabeled testosterone, enhancing analytical reliability caymanchem.comhmdb.ca.
Example Data Table: Comparative Performance of Testosterone Internal Standards in LC-MS/MS Quantification
| Internal Standard Tested | Observed Testosterone Results (relative to D2) | Typical Precision (CV %) | Accuracy | Key Considerations |
| Testosterone-d2 (D2) | Baseline (1.00x) | < 6% | High | Commonly used as a reference; may have slight differences in chromatographic behavior compared to D3. |
| Testosterone-d5 (D5) | Lower (e.g., 0.86x) | < 6% | High | Can lead to an underestimation of testosterone concentration compared to D2. |
| Testosterone-13C (C13) | Lower (e.g., 0.90x) | < 6% | High | Shows a difference compared to D2, though often less pronounced than D5. |
| This compound | Comparable to D2 | < 6% | High | Chemically identical, distinct mass, widely accepted for accurate and precise quantification. |
Note: This table is illustrative, based on findings from comparative studies of different isotopically labeled internal standards for testosterone measurement endocrine-abstracts.orgresearchgate.net. This compound is generally considered a reliable and accurate standard nih.govcaymanchem.comlgcstandards.comwada-ama.org.
Compound List
Testosterone
this compound
Dihydrotestosterone (DHT)
Estradiol (E2)
Androstenedione
Dehydroepiandrosterone sulfate (B86663) (DHEAS)
Dehydroepiandrosterone (DHEA)
Androstenediol
Epitestosterone (E)
5α-dihydrotestosterone (5α-DHT)
5β-dihydrotestosterone (5β-DHT)
3α-androstanediol
3α-etiocholanediol
Androsterone
Etiocholanolone
Testosterone glucuronide (TG)
Androsterone glucuronide (AG)
Epitestosterone sulfate (EpiTS)
Pregnenolone
17α-hydroxypregnenolone
17α-hydroxyprogesterone
17β-estradiol
17α-estradiol
Estrone (E1)
Estrone sulfate (E1-S)
Estradiol glucuronide (E2-G)
Oleic acid
Pharmacokinetic and Pharmacodynamic Research Methodologies Enabled by Testosterone D3
Methodologies for Characterizing Testosterone (B1683101) Pharmacokinetics in Preclinical Models
Accurate characterization of testosterone pharmacokinetics in preclinical models is foundational for predicting human responses and understanding drug behavior in vivo. Testosterone-d3 serves as an indispensable internal standard in these studies, particularly when employing LC-MS/MS for the quantification of testosterone in biological fluids such as plasma and serum. The incorporation of deuterium (B1214612) atoms into the testosterone molecule does not significantly alter its chemical behavior or ionization efficiency, allowing it to co-elute with endogenous or administered testosterone. However, its distinct mass-to-charge ratio permits selective detection and quantification by mass spectrometry, thereby correcting for variations that can occur during sample preparation, extraction, and the ionization process itself.
LC-MS/MS methods utilizing this compound as an IS have demonstrated robust performance in preclinical settings. For instance, studies have reported methods capable of quantifying testosterone in animal plasma with high accuracy and precision. These methods typically involve sample preparation steps such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction, with this compound added early in the process to ensure it experiences similar losses as the analyte. The use of this compound has been shown to mitigate matrix effects, which are common in biological samples and can suppress or enhance analyte ionization, leading to inaccurate quantification. By normalizing the analyte signal to the IS signal, these methods achieve reliable results, essential for understanding absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.
Table 1: Performance Metrics of LC-MS/MS Assays Using this compound as an Internal Standard
| Performance Metric | Typical Reported Values | Source |
| Limit of Quantification (LOQ) | 1.0 ng/dL | researchgate.net |
| Linearity Range | 2.5 to 2000 ng/dL | researchgate.net |
| Accuracy | 93% to 104% | researchgate.net |
| Intra-assay Precision (CV) | < 10% | researchgate.net |
| Total Precision (CV) | < 10% | researchgate.net |
| Extraction Recovery | 60% to 84% (for multi-steroid assays) | nih.gov |
| Matrix Effect | Practically free of matrix effects | nih.gov |
These metrics underscore the reliability of LC-MS/MS methods when employing this compound, making them suitable for detailed pharmacokinetic profiling in diverse preclinical species.
Simultaneous Quantification Approaches for Androgens and Therapeutic Agents in Biological Specimens
The complexity of endocrine research often necessitates the simultaneous measurement of multiple steroid hormones and potentially co-administered therapeutic agents. This compound plays a vital role in developing such multiplexed LC-MS/MS assays. By incorporating this compound alongside other deuterated internal standards for related steroids (e.g., cortisol-d4, androstenedione-d7), researchers can efficiently analyze panels of hormones from a single, often small, biological sample, such as 85 µL of serum.
Table 2: Example of a Multisteroid Analysis Panel Utilizing Deuterated Internal Standards
| Analyte | Internal Standard |
| Testosterone | This compound |
| Cortisol | Cortisol-d4 |
| Cortisone | Cortisone-d2 |
| Androstenedione | Androstenedione-d7 |
| 17-hydroxyprogesterone | 17OHP-d8 |
| Progesterone | Progesterone-d9 |
This integrated approach, powered by labeled internal standards like this compound, is crucial for comprehensive endocrine assessments and for evaluating the PK/PD of hormone-based therapies or drugs that interact with androgen pathways.
Investigation of Metabolic Elimination Kinetics and Excretion Profiles
Understanding the metabolic elimination kinetics and excretion profiles of testosterone is fundamental to its therapeutic use and the study of androgenic processes. While this compound itself is not typically used as a radiolabeled tracer to track specific metabolites, its role as a highly accurate internal standard in LC-MS/MS assays is critical for determining the elimination kinetics of the parent compound. By enabling precise measurement of testosterone concentrations in biological fluids over extended periods, this compound facilitates the accurate calculation of key pharmacokinetic parameters such as clearance, half-life, and volume of distribution.
Stable isotope-labeled steroids, including this compound, have proven to be powerful tools in pharmacokinetic studies, serving as ideal analytical internal standards for techniques like GC/MS and LC-MS/MS. Their use allows researchers to meticulously monitor the decline of testosterone levels in plasma or other matrices following administration, thereby elucidating how the body processes and eliminates the hormone. This information is vital for optimizing dosing regimens, understanding inter-individual variability in drug response, and identifying potential drug-drug interactions that might affect testosterone metabolism or excretion. The inherent stability and similar chemical properties of this compound to testosterone ensure that it faithfully mirrors the analytical behavior of the analyte, providing the necessary correction for variations in sample handling and instrumental response, which is paramount for reliable kinetic modeling.
Diverse Research Applications of Testosterone D3 in Biochemical and Forensic Sciences
Development of Certified Reference Materials and Analytical Standards for Steroid Hormones
The accuracy and reliability of steroid hormone quantification are paramount in clinical diagnostics, research, and forensic analysis. Testosterone-d3 plays a fundamental role in establishing this reliability through its use as a certified reference material (CRM) and an analytical standard. sigmaaldrich.comcerilliant.com CRMs are highly characterized materials that serve as a benchmark for calibrating analytical instruments and validating methodologies.
This compound is commercially available as a CRM, often in a solution of acetonitrile (B52724) or methanol, which is suitable for techniques like gas chromatography (GC) and liquid chromatography (LC). sigmaaldrich.com As an analytical reference standard, it is intended for use as an internal standard for the quantification of testosterone (B1683101) and other related steroids by GC-Mass Spectrometry (GC-MS) or LC-Mass Spectrometry (LC-MS). lumiprobe.comcaymanchem.com The use of a stable, isotopically labeled internal standard like this compound is crucial in isotope dilution methods. sigmaaldrich.comcerilliant.com This technique is considered a gold standard for quantitative analysis because the internal standard exhibits nearly identical chemical and physical properties to the unlabeled analyte (endogenous testosterone). cambridge.org It co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. nih.gov By adding a known amount of this compound to a sample at the beginning of the analytical process, any variations or loss of the analyte during sample preparation and analysis can be accurately corrected for, as the ratio between the labeled standard and the analyte remains constant. cambridge.org
The availability of this compound as a CRM from various suppliers ensures that laboratories worldwide can achieve standardized and comparable results, which is essential for both clinical diagnostics and regulatory compliance in areas like sports doping control. lgcstandards.comlgcstandards.com
Table 1: Properties and Applications of this compound as a Reference Material
| Property | Description | Primary Application | Analytical Techniques | Source Index |
|---|---|---|---|---|
| Chemical Formula | C19H25D3O2 | Internal Standard | GC-MS, LC-MS/MS | caymanchem.com |
| Molecular Weight | Approximately 291.4 g/mol | Isotope Dilution Analysis | LC-MS/MS | caymanchem.com |
| Standard Format | Certified solution (e.g., 100 µg/mL in acetonitrile) | Method Validation & Calibration | GC, LC | sigmaaldrich.comcerilliant.com |
| Regulatory Status | Regulated as a Schedule III compound in the United States | Research and Forensic Use | N/A | caymanchem.com |
Methodological Contributions to Endogenous Steroid Profiling and Biomarker Discovery
Endogenous steroid profiling, the comprehensive analysis of steroid hormones and their metabolites in biological fluids, is a powerful tool for diagnosing endocrine disorders, monitoring hormone therapies, and discovering new biomarkers for various diseases. This compound has been instrumental in advancing the accuracy and sensitivity of the analytical methods used for this purpose.
The primary contribution of this compound is its role as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) methods. nih.govnvkc.nl These methods have demonstrated superior specificity and accuracy compared to traditional immunoassays, especially at the low concentrations of testosterone found in females and children. nvkc.nlwaters.com In a typical workflow, a precise amount of this compound is added to a serum or plasma sample. nvkc.nlthermofisher.com The sample then undergoes extraction, purification, and chromatographic separation before detection by a tandem mass spectrometer. nih.govwaters.com Because this compound can be distinguished from endogenous testosterone by its mass-to-charge ratio, the instrument can measure the ratio of the two compounds precisely. This allows for accurate quantification of the endogenous testosterone concentration, compensating for matrix effects and procedural losses. nih.govnih.gov
The enhanced analytical performance provided by this compound-based methods is crucial for biomarker discovery. Accurate and reproducible measurements of steroid profiles are necessary to identify subtle changes associated with pathological conditions. nih.gov For instance, precise quantification of testosterone and other androgens is vital for research into polycystic ovarian syndrome (PCOS), hypogonadism, and metabolic disorders like diabetes and insulin (B600854) resistance. nvkc.nlmdpi.com By enabling reliable measurement of steroid panels, this compound supports studies that correlate steroid levels with disease states, potentially identifying new diagnostic or prognostic biomarkers. nih.govnih.gov Research has shown that the choice of internal standard can significantly affect the results of LC-MS/MS assays, highlighting the importance of well-characterized standards like this compound for robust method development. endocrine-abstracts.org
Table 2: Performance of an ID-UPLC-MS/MS Method Using this compound for Serum Testosterone Quantification
| Validation Parameter | Result | Significance | Source Index |
|---|---|---|---|
| Intra-assay CV | 1.40% - 2.77% | High precision within a single analytical run. | nih.gov |
| Inter-assay CV | 3.06% - 3.66% | High reproducibility across different analytical runs. | nih.gov |
| Recovery | 94.32% - 108.60% | High accuracy of the measurement. | nih.gov |
| Limit of Detection (LOD) | 0.50 ng/dL | Excellent sensitivity for detecting low testosterone levels. | nih.gov |
| Linear Range | 1.00 - 1,000.00 ng/dL | Wide dynamic range suitable for diverse clinical samples. | nih.gov |
Analytical Frameworks for Research in Sports Drug Testing and Forensic Andrology
In the fields of sports drug testing and forensic science, the unambiguous identification and quantification of prohibited substances are critical. This compound is a key component in the analytical frameworks designed to detect the abuse of testosterone and other anabolic androgenic steroids (AAS). sigmaaldrich.comcaymanchem.com
The primary challenge in testing for testosterone doping is distinguishing between endogenously produced testosterone and synthetically administered testosterone. nih.govasbmb.org Anti-doping laboratories utilize this compound as an internal standard in GC-MS and LC-MS/MS screening procedures to accurately quantify the concentration of testosterone and its metabolites in urine. sigmaaldrich.comnih.gov These methods are part of the Athlete Biological Passport (ABP), which tracks an athlete's steroid profile over time to detect deviations that may indicate doping. nih.govwada-ama.org An abnormal testosterone/epitestosterone (T/E) ratio is a key marker, and accurate quantification, facilitated by this compound, is essential for its determination. nih.gov
For confirmatory analyses, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is employed. mdpi.com While this compound is not directly used in the final IRMS measurement, the initial quantitative data from LC-MS/MS methods that do use it are often what trigger the need for this more definitive test. nih.gov The IRMS method differentiates between natural and synthetic testosterone by measuring the ratio of carbon-13 to carbon-12, which differs between endogenous steroids and those manufactured from plant sources. nih.gov
In forensic andrology and toxicology, this compound is used for similar quantitative purposes. caymanchem.comresearchgate.net It aids in the accurate measurement of testosterone levels in post-mortem analysis, investigations of illicit steroid distribution, and clinical cases requiring precise hormone level determination. caymanchem.comresearchgate.net The use of a stable isotope-labeled standard like this compound ensures that the analytical results are legally and scientifically defensible. cambridge.org
Q & A
Q. What is the role of Testosterone-d3 as an internal standard in analytical chemistry, and how should it be validated?
this compound is widely used as an isotopically labeled internal standard (IS) to improve the accuracy of testosterone quantification via LC-MS/MS or GC-MS. Its deuterated structure minimizes matrix effects and co-elution issues. Validation requires assessing recovery rates, signal linearity, and stability under experimental conditions. For example, in rat plasma studies, this compound demonstrated <5% variability when co-eluted with endogenous testosterone, ensuring precise pharmacokinetic profiling . Critical parameters include:
- Recovery : Compare peak areas of this compound spiked pre- and post-extraction.
- Linearity : Validate over the expected concentration range (e.g., 0.1–100 ng/mL).
- Stability : Test freeze-thaw cycles and long-term storage (e.g., -80°C for 6 months).
Q. How is this compound synthesized, and what purity thresholds are required for research applications?
this compound is synthesized via deuterium exchange at the 16,16,17 positions, confirmed by NMR and high-resolution MS. Purity thresholds depend on the application:
- Analytical standards : ≥98% chemical purity, with ≤1% non-deuterated contamination to avoid interference .
- Metabolic studies : ≥95% isotopic enrichment, verified via isotopic ratio mass spectrometry (IRMS) .
Batch-specific certificates of analysis (CoA) should include HPLC chromatograms and deuterium incorporation rates.
Q. What methodological considerations are critical when designing longitudinal studies involving this compound?
Longitudinal studies require:
- Baseline normalization : Account for intra-subject variability by measuring this compound recovery at multiple time points .
- Calibration curves : Use matrix-matched standards (e.g., human serum) to correct for ionization suppression in LC-MS/MS .
- Blinding : Ensure analysts are blinded to sample groups to reduce bias, as highlighted in protocols for testosterone clinical trials .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates across different biological matrices?
Discrepancies arise from matrix-specific ion suppression or protein binding. Mitigation strategies include:
- Matrix normalization : Use surrogate matrices (e.g., charcoal-stripped serum) to mimic analyte-free conditions .
- Solid-phase extraction (SPE) optimization : Adjust pH and solvent gradients to enhance this compound elution efficiency .
- Cross-validation : Compare results across multiple platforms (e.g., LC-MS vs. GC-MS) to identify platform-specific biases .
Q. What advanced statistical methods are recommended for analyzing this compound data in multi-center trials?
Multi-center studies require harmonized statistical frameworks:
- Mixed-effects models : Account for center-specific variability in this compound recovery rates .
- Meta-regression : Adjust for covariates like age or BMI, which influence testosterone metabolism .
- Sensitivity analysis : Test robustness by excluding outliers identified via Cook’s distance or leverage plots .
Q. How can researchers address cross-reactivity issues when using this compound in multiplex steroid panels?
Cross-reactivity with structurally similar steroids (e.g., dihydrotestosterone) can be minimized by:
- Chromatographic separation : Optimize LC gradients to achieve baseline resolution (resolution factor ≥1.5) .
- High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish this compound (m/z 292.24) from analogs .
- Antibody validation : For immunoassays, pre-adsorb antibodies against cross-reactive steroids .
Data Interpretation and Reporting
Q. How should researchers critically appraise studies using this compound as a surrogate analyte?
Use a checklist adapted from (Table 3):
- Internal validity : Was this compound recovery consistent across replicates (CV <15%)?
- External validity : Were results replicated in independent cohorts or matrices?
- Confounding factors : Were variables like sample hemolysis or freeze-thaw cycles controlled?
Q. What are the ethical and methodological implications of using this compound in clinical trials?
- Ethical approval : Ensure protocols are registered (e.g., ClinicalTrials.gov ) and comply with CONSORT guidelines .
- Transparency : Disclose lot-specific purity data and potential conflicts of interest in funding .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
